N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide
Description
Chemical Name: N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide CAS Number: 852388-68-2 Molecular Formula: C₁₁H₁₃N₃O₂S₂ Molecular Weight: 283.37 g/mol Key Features:
- Core structure: Methanesulfonamide group linked to a phenyl ring substituted with a 2-amino-4-thiazolyl moiety.
Properties
IUPAC Name |
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-17(14,15)13-8-4-2-7(3-5-8)9-6-16-10(11)12-9/h2-6,13H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZDVARUPDOMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation with Methanesulfonyl Chloride
The critical sulfonylation step follows protocols adapted from N-sulfonylation of 2-aminothiazoles:
Procedure :
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Reagents :
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4-(2-Amino-4-thiazolyl)aniline (1.0 equiv).
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Methanesulfonyl chloride (1.2–1.5 equiv).
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Sodium acetate (2.0 equiv) in distilled water.
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Conditions :
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Temperature: 80–85°C.
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Time: 4–8 hours (monitored by TLC, n-hexane/ethyl acetate 2:1).
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Workup :
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Cool the reaction mixture, filter the precipitate, and recrystallize from absolute ethanol.
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Yield : 70–85% (based on analogous sulfonylation reactions in).
Reaction Optimization and Critical Parameters
Solvent and Base Selection
Sulfonylation efficiency hinges on solvent polarity and base strength:
Stoichiometric Ratios
Temperature Control
Maintaining 80–85°C balances reaction rate and product stability. Higher temperatures risk decomposition, while lower temperatures prolong reaction times.
Spectroscopic Characterization
Key spectral data for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide align with reported sulfonamide derivatives:
Fourier-Transform Infrared Spectroscopy (FTIR)
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial and Research Applications
While the provided sources omit specific applications, structural analogs of 2-aminothiazole sulfonamides exhibit:
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide has been extensively studied for its antimicrobial and anticancer properties:
- Antimicrobial Activity: Research indicates that compounds containing the thiazole scaffold exhibit significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than traditional antibiotics .
- Anticancer Properties: The compound has demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Some derivatives exhibited IC50 values as low as 2.01 µM, indicating potent antiproliferative activity .
Enzyme Inhibition
The mechanism of action involves the compound's ability to bind to specific enzyme active sites, inhibiting their function. This interaction disrupts metabolic pathways crucial for microbial survival or cancer cell proliferation.
Drug Development
As a lead compound in drug discovery, this compound serves as a template for synthesizing more complex molecules with enhanced biological activity. Its unique combination of functional groups allows for structural modifications aimed at improving efficacy and reducing toxicity .
Case Studies
- Anticancer Activity Study: A study conducted on substituted 2-amino-4-phenylthiazole derivatives revealed that specific modifications led to significant growth inhibition in various cancer cell lines, validating the potential of thiazole-based compounds in oncology .
- Antimicrobial Screening: Another investigation focused on the antimicrobial properties of synthesized derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that structural variations can enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The compound’s sulfonamide group can also interact with proteins, affecting their structure and function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related sulfonamide derivatives:
Key Differences and Implications
Sulfonamide Backbone: The target compound and DMS share a methanesulfonamide group, whereas others (e.g., and compounds) use benzenesulfonamide.
Substituent Effects: Thiazole vs. Triazole/Thiadiazole: The target’s 2-amino-thiazolyl group offers hydrogen-bonding sites absent in DMS’s triazolyl or ’s thiadiazolyl derivatives. This could enhance target-binding specificity in drug design . Halogenation: DMS contains Cl and F atoms, increasing lipophilicity and environmental persistence, as seen in herbicide metabolites .
Functional Groups :
- The 4-methoxy group in ’s compound introduces electron-donating effects, altering reactivity and solubility compared to the target’s electron-withdrawing sulfonamide and thiazole groups.
Biological and Industrial Relevance :
Biological Activity
N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features, including a thiazole ring and a methanesulfonamide group. This article explores the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₁₁N₃O₂S₂
- Molecular Weight : 269.34 g/mol
- Key Functional Groups :
- Thiazole ring (2-amino-4-thiazole)
- Methanesulfonamide group
The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.
This compound exhibits its biological activity primarily through enzyme inhibition. The thiazole moiety can bind to active sites on enzymes, disrupting metabolic pathways that are crucial for microbial survival and cancer cell proliferation. Specifically, the sulfonamide group may interact with proteins, altering their conformation and function.
Antimicrobial Activity
Research indicates that compounds with a thiazole scaffold demonstrate notable antimicrobial properties . This compound has been studied for its potential against various bacterial strains, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
The compound's mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic functions .
Anticancer Activity
The compound has shown promising results in anticancer studies , particularly against non-small cell lung cancer (NCI-H522) and colon cancer (HT29). The growth inhibition percentages (GI values) reported are significant, indicating its potential as an anticancer agent .
| Cell Line | GI (%) |
|---|---|
| NCI-H522 | 31.7 |
| HT29 | 29.4 |
| TK-10 | 34.7 |
These findings suggest that this compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
Other Biological Activities
In addition to antimicrobial and anticancer effects, the compound has been investigated for:
- Antioxidant properties : Potentially scavenging free radicals.
- Antidiabetic effects : Modulating insulin signaling pathways in diabetic models .
Research Findings and Case Studies
- Enzyme Inhibition Studies : A study highlighted the compound's role as a PTP1B inhibitor, showing competitive inhibition with an IC50 value of approximately 203 nM. This suggests its utility in managing insulin resistance and diabetes .
- Structural Modifications : Various derivatives of thiazole-based compounds have been synthesized to enhance biological activity. For instance, modifications to the phenyl ring or thiazole position have resulted in increased potency against specific targets .
- In Vivo Studies : Animal models have demonstrated the compound's efficacy in reducing tumor growth and improving metabolic profiles in diabetic rats, showcasing its dual therapeutic potential .
Q & A
Q. What are the standard synthetic routes for N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a thiazole-containing aniline derivative with methanesulfonyl chloride. A critical step is the oxidation of intermediates, such as diols, using NaIO₄ in a THF/H₂O solvent system (5:1 ratio) at room temperature, followed by purification via aqueous workup . Optimization includes:
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
Advanced Research Questions
Q. How do substituents on the phenyl or thiazole rings affect bioactivity, and how can this be systematically studied?
Methodological Answer: Substituents influence electronic and steric properties, altering binding affinity. A systematic approach involves:
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups.
- Computational docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes implicated in disease) .
- In vitro assays : Measure IC₅₀ values against relevant biological targets to correlate structure with activity .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Purity validation : HPLC with ≥95% purity thresholds (λ = 254 nm) .
- Meta-analysis : Compare data across studies while accounting for substituent effects (e.g., para-substituted phenyl groups may enhance solubility but reduce binding ).
Q. What computational methods are effective for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate binding stability over 100 ns trajectories.
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity .
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonamide oxygen) using Schrödinger Suite .
Q. How can reaction yields be improved in large-scale synthesis without compromising purity?
Methodological Answer:
- Catalytic optimization : Replace stoichiometric oxidants (e.g., NaIO₄) with catalytic TEMPO/NaClO systems .
- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing byproducts .
- Crystallization control : Use anti-solvent precipitation (e.g., adding hexane to THF solutions) to isolate high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
